Home > Products > Screening Compounds P42457 > KRAS G12C inhibitor 20
KRAS G12C inhibitor 20 -

KRAS G12C inhibitor 20

Catalog Number: EVT-12555484
CAS Number:
Molecular Formula: C33H37ClFN7O3
Molecular Weight: 634.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 20, also known as adagrasib or MRTX849, is a targeted therapeutic agent developed to inhibit the Kirsten rat sarcoma viral oncogene homolog (KRAS) G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer and colorectal cancer. The KRAS gene plays a crucial role in cell signaling pathways that regulate cell growth and division. Mutations in KRAS, especially the G12C variant, are associated with poor prognosis and limited treatment options. Adagrasib has demonstrated significant efficacy in clinical trials, leading to its approval for use in specific patient populations.

Source

Adagrasib was developed by Mirati Therapeutics and has been the subject of extensive research and clinical trials. It was first introduced as a promising candidate in 2013 and has since undergone various phases of clinical testing, demonstrating response rates of approximately 42.9% in patients with KRAS G12C-positive non-small cell lung cancer .

Classification

Adagrasib is classified as a small-molecule covalent inhibitor that specifically targets the KRAS G12C mutation. It works by binding irreversibly to the cysteine residue at position 12 of the KRAS protein, effectively locking it in an inactive state and preventing downstream signaling that leads to tumor growth.

Synthesis Analysis

The synthesis of adagrasib involves several key steps that utilize advanced organic chemistry techniques. The compound is derived from earlier inhibitors through a process of structure-based drug design.

Methods and Technical Details:

  1. Initial Screening: The development began with high-throughput screening of small molecules that could bind to the switch-II pocket of KRAS G12C.
  2. Structure Optimization: Compounds were optimized for better binding affinity and pharmacokinetic properties. This included modifications to the core structure leading to improved efficacy.
  3. Final Synthesis: The final synthesis of adagrasib involves multiple steps, including:
    • Formation of a quinazoline core.
    • Electrophilic substitution at specific positions to enhance reactivity towards the target cysteine residue.

The synthetic route emphasizes efficiency and yield while ensuring the stability of the compound for clinical use .

Molecular Structure Analysis

The molecular structure of adagrasib is characterized by its unique binding interactions with KRAS G12C.

Structure Data:

  • Molecular Formula: C20H22ClN5O2
  • Molecular Weight: 397.87 g/mol
  • Key Features:
    • A quinazoline backbone.
    • An electrophilic warhead that reacts with cysteine at position 12.

The three-dimensional conformation allows for optimal interaction with the KRAS protein, facilitating its irreversible binding .

Chemical Reactions Analysis

Adagrasib undergoes specific chemical reactions upon administration:

Reactions and Technical Details:

  1. Covalent Bond Formation: The primary reaction involves the nucleophilic attack by the thiol group of cysteine 12 on the electrophilic carbon in adagrasib, resulting in a stable covalent bond.
  2. Inhibition Mechanism: This covalent modification effectively locks KRAS in its inactive GDP-bound state, preventing it from switching to the active GTP-bound state that promotes oncogenic signaling.

These reactions are crucial for the therapeutic action of adagrasib against tumors harboring the KRAS G12C mutation .

Mechanism of Action

The mechanism of action for adagrasib involves several steps:

  1. Binding to KRAS G12C: Upon administration, adagrasib selectively binds to the inactive GDP-bound form of KRAS G12C.
  2. Covalent Modification: The compound forms a covalent bond with cysteine 12, stabilizing this inactive conformation.
  3. Inhibition of Signaling Pathways: This binding prevents nucleotide exchange from GDP to GTP, thereby inhibiting downstream signaling pathways such as mitogen-activated protein kinase and phosphoinositide 3-kinase pathways that are critical for tumor cell proliferation.

Data from clinical trials indicate that this mechanism leads to significant tumor regression in patients with KRAS G12C mutations .

Physical and Chemical Properties Analysis

Adagrasib exhibits several notable physical and chemical properties:

Physical Properties:

  • Appearance: White to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties:

  • Stability: Stable under normal storage conditions but sensitive to moisture.
  • pH Stability Range: Effective within a physiological pH range, which is critical for its therapeutic application.

These properties are essential for ensuring effective delivery and bioavailability in clinical settings .

Applications

Adagrasib has several significant applications in scientific research and clinical practice:

  1. Cancer Treatment: Primarily used for treating patients with non-small cell lung cancer harboring KRAS G12C mutations.
  2. Combination Therapies: Research is ongoing into combining adagrasib with other therapeutic agents to enhance efficacy and overcome resistance mechanisms observed in some patients.
  3. Clinical Trials: Continues to be evaluated in various clinical trial settings to establish its effectiveness against other malignancies associated with KRAS mutations.

The development of adagrasib marks a significant advancement in targeted cancer therapy, providing new hope for patients previously considered untreatable due to their specific genetic mutations .

Properties

Product Name

KRAS G12C inhibitor 20

IUPAC Name

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[3-(methoxymethyl)-1-methylazetidin-3-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile

Molecular Formula

C33H37ClFN7O3

Molecular Weight

634.1 g/mol

InChI

InChI=1S/C33H37ClFN7O3/c1-22(35)31(43)42-15-14-41(16-24(42)10-12-36)30-25-11-13-40(28-9-5-7-23-6-4-8-26(34)29(23)28)17-27(25)37-32(38-30)45-21-33(20-44-3)18-39(2)19-33/h4-9,24H,1,10-11,13-21H2,2-3H3/t24-/m0/s1

InChI Key

WGNKFEDTYNVQAY-DEOSSOPVSA-N

Canonical SMILES

CN1CC(C1)(COC)COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F

Isomeric SMILES

CN1CC(C1)(COC)COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.